REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[Si:11](Cl)([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12].N1C=CN=C1>CN(C)C=O>[C:14]([Si:11]([CH3:13])([CH3:12])[O:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2)([CH3:17])([CH3:16])[CH3:15]
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Name
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|
Quantity
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5.5 g
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Type
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reactant
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Smiles
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OC=1C=C2C=CNC2=CC1
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Name
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|
Quantity
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7.47 g
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Type
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reactant
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Smiles
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[Si](C)(C)(C(C)(C)C)Cl
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Name
|
|
Quantity
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7.03 g
|
Type
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reactant
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Smiles
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N1C=NC=C1
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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CUSTOM
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Details
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the residue was partitioned between ethyl acetate and water
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Type
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WASH
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Details
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The organic layer was washed with water (3x)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The residue was purified by flash column chromatography (40% dichloromethane in hexanes
|
Name
|
|
Type
|
product
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Smiles
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C(C)(C)(C)[Si](OC=1C=C2C=CNC2=CC1)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |